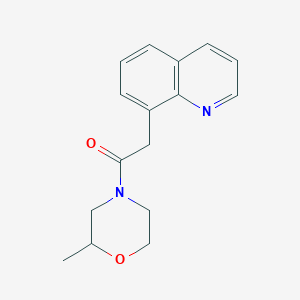
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as MQM, is a synthetic compound that has been gaining attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to bind to the dopamine D3 receptor with high affinity, which could lead to changes in the release and uptake of dopamine. Additionally, 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to inhibit the activity of the dopamine transporter, which is responsible for removing dopamine from the synapse.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a brain region involved in reward and motivation. 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been shown to increase locomotor activity in rats, which could be related to its effects on dopamine signaling. Additionally, 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying dopamine signaling. Additionally, 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments. For example, its effects on other neurotransmitter systems are not well understood, which could limit its usefulness in certain research areas.
Direcciones Futuras
There are several future directions for research on 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone and its effects on other neurotransmitter systems. Finally, more research is needed to determine the safety and efficacy of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in humans.
Métodos De Síntesis
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 2-methoxyacetophenone with 6-methyl-3,4-dihydro-2H-quinoline in the presence of a reducing agent. The resulting product is then treated with ethyl chloroformate to yield 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. The synthesis of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been shown to have an inhibitory effect on the reuptake of dopamine, which could have implications for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-6-12-11(8-10)4-3-7-14(12)13(15)9-16-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXHYINJXIIQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507998.png)
![2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508002.png)

![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)


![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)



![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)
